

A Technical Guide to Fmoc-Ile-OH-15N: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Fmoc-Ile-OH-15N, or N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine-15N, is a stable isotope-labeled amino acid derivative crucial for advanced research in proteomics, metabolomics, and drug development. The incorporation of the heavy isotope ¹⁵N provides a distinct mass shift, enabling precise tracking and quantification of isoleucine residues in peptides and proteins through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and visualizations of key workflows.

Core Properties of Fmoc-lle-OH-15N

The physical and chemical properties of **Fmoc-Ile-OH-15N** are fundamental to its application in chemical synthesis and analysis. The following tables summarize key quantitative data for this compound.

Chemical and Physical Data



Property	Value	References
Chemical Formula	C21H23 ¹⁵ NO4	[1]
Molecular Weight	354.41 g/mol	[1][2]
Appearance	White to off-white solid/fine crystalline powder	[1][3]
Melting Point	145-147 °C	
CAS Number	204633-89-6	_
EC Number	276-255-9	_

Purity and Isotopic Enrichment

Specification	Value	References
Isotopic Purity (15N)	≥98 atom %	_
Chemical Purity	≥98% to 99.90%	

Storage and Handling

Condition	Recommendation	References
Long-term Storage	-20°C to -80°C	
Short-term Storage	2-8°C, desiccated, protected from light	
In Solvent	-80°C (up to 6 months), -20°C (up to 1 month)	

Applications in Research

Fmoc-Ile-OH-15N is a versatile tool with primary applications in:

 Peptide Synthesis: It is a building block in Fmoc solid-phase peptide synthesis (SPPS) for producing peptides with ¹⁵N-labeled isoleucine residues. These labeled peptides are instrumental in structural and functional studies.



- Quantitative Proteomics: Labeled peptides synthesized with Fmoc-lle-OH-15N can serve as internal standards for the absolute quantification of proteins by mass spectrometry.
- Biomolecular NMR: The ¹⁵N label is NMR-active, making it suitable for protein structure determination and dynamic studies.
- Metabolic Flux Analysis: It can be used as a tracer to follow the metabolic fate of isoleucine in cellular systems.

Experimental Protocols

While specific experimental conditions may vary, the following sections provide detailed methodologies for the key applications of **Fmoc-Ile-OH-15N**.

Protocol 1: Incorporation of Fmoc-Ile-OH-15N into a Peptide using Fmoc SPPS

This protocol outlines the standard steps for incorporating the labeled amino acid into a peptide chain on a solid support resin.

- 1. Resin Preparation:
- Start with a suitable resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides).
- Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.
- If starting a new peptide, couple the first standard Fmoc-amino acid to the resin.
- 2. Fmoc Deprotection:
- Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group.
- Repeat the piperidine treatment once more for 5-10 minutes.
- Wash the resin thoroughly with DMF (3-5 times) to remove the piperidine and dibenzofulvene byproduct.
- 3. Coupling of **Fmoc-Ile-OH-15N**:



- Prepare the activation solution: Dissolve Fmoc-Ile-OH-15N (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU/TBTU (3-5 equivalents) in DMF.
- Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution. Pre-activation for a few minutes is recommended.
- Add the activated **Fmoc-Ile-OH-15N** solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
- 4. Washing:
- After successful coupling, wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents.
- 5. Chain Elongation:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
- 6. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with DCM and dry it.
- Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude labeled peptide.
- 7. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and isotopic incorporation of the final peptide using mass spectrometry.

Protocol 2: Use as an Internal Standard for MS Quantification

- 1. Synthesis of Labeled Peptide:
- Synthesize a peptide sequence corresponding to a target peptide from your protein of interest, incorporating **Fmoc-Ile-OH-15N** at the appropriate isoleucine position using the protocol above.

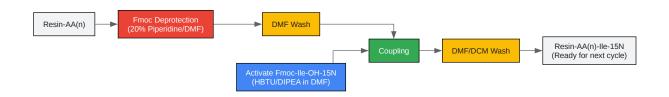


- Purify this labeled peptide to a high degree (>95%) and accurately determine its concentration (e.g., by amino acid analysis). This is your heavy internal standard.
- 2. Sample Preparation:
- Lyse the biological sample (e.g., cells, tissue) to extract proteins.
- Digest the proteins into peptides using a protease like trypsin.
- 3. Spiking the Sample:
- Add a known amount of the purified heavy internal standard peptide to the digested biological sample.
- 4. LC-MS/MS Analysis:
- Analyze the mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Develop a method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to monitor for both the native ("light") peptide from the biological sample and the ¹⁵N-labeled ("heavy") internal standard.
- The two peptides will co-elute from the LC column but will be distinguishable by their mass-to-charge (m/z) ratio in the mass spectrometer due to the ¹⁵N label.
- 5. Quantification:
- Generate extracted ion chromatograms (XICs) for both the light and heavy peptides.
- Calculate the area under the curve for each peak.
- The concentration of the native peptide in the sample is determined by the ratio of the peak area of the light peptide to the peak area of the heavy peptide, multiplied by the known concentration of the spiked-in heavy standard.

Visualizations of Key Workflows

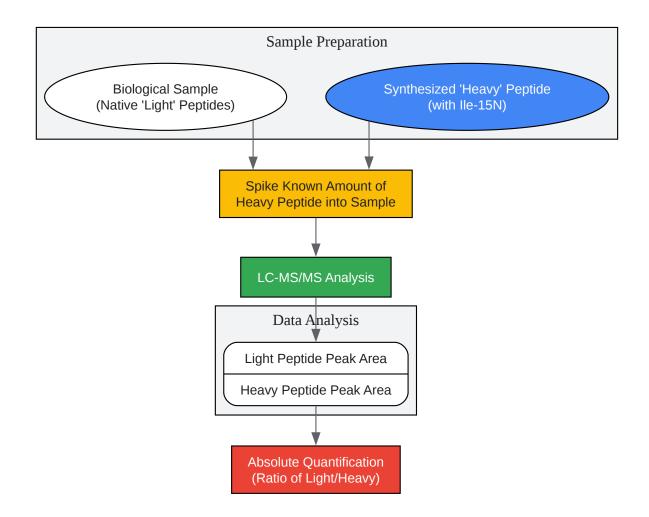
The following diagrams, generated using Graphviz, illustrate the core processes involving **Fmoc-Ile-OH-15N**.





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Caption: Workflow for incorporating Fmoc-Ile-OH-15N in Solid-Phase Peptide Synthesis.





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Caption: Workflow for quantitative mass spectrometry using a ¹⁵N-labeled internal standard.

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References

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- To cite this document: BenchChem. [A Technical Guide to Fmoc-Ile-OH-15N: Properties, Applications, and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12060295#what-are-the-properties-of-fmoc-ile-oh-15n]

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